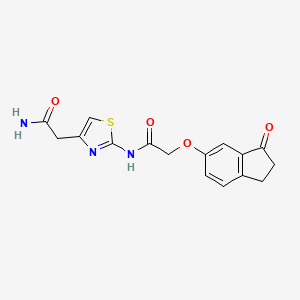
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure is crucial for its biological activity. The molecular formula is C12H14N4O3S, with a molecular weight of 298.34 g/mol. The IUPAC name is N-(4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl)-2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetamide. The structural features include a thiazole ring and an indene derivative, which are known to contribute to various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄O₃S |
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | N-(4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl)-2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetamide |
| Solubility | Soluble in DMSO |
The biological activity of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetamide) primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound may inhibit key enzymes involved in cell proliferation and survival pathways, potentially leading to apoptosis in cancer cells.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting phosphoinositide 3 kinases (PI3K), which play a pivotal role in cancer cell signaling pathways.
- Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or function.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity :
- A study demonstrated that N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3-oxo-2,3-dihydro-1H-indene)acetamide significantly reduced the viability of breast cancer cells in vitro by inducing apoptosis through caspase activation .
- Another research highlighted its effectiveness against melanoma cells, suggesting that it could serve as a lead compound for developing new anticancer agents .
-
Antimicrobial Efficacy :
- In vitro assays indicated that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
- Further studies suggested synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains .
Structure–Activity Relationship (SAR)
The biological activity of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3-oxo-2,3-dihydro-1H-indene)acetamide can be attributed to specific structural components:
| Structural Feature | Activity Implication |
|---|---|
| Thiazole Ring | Enhances enzyme binding affinity |
| Indene Derivative | Contributes to cytotoxicity against cancer cells |
| Acetamide Group | Facilitates solubility and bioavailability |
特性
IUPAC Name |
2-[2-[[2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetyl]amino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c17-14(21)5-10-8-24-16(18-10)19-15(22)7-23-11-3-1-9-2-4-13(20)12(9)6-11/h1,3,6,8H,2,4-5,7H2,(H2,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBNNSFHCYWHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=NC(=CS3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













